4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine
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Overview
Description
4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C12H13N3O. It is a derivative of benzene and pyridine, featuring a methoxy group attached to the benzene ring and a pyridine ring attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzene-1,2-diamine with pyridine-3-carboxaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .
Scientific Research Applications
4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-2-ylmethoxy)benzene-1,2-diamine
- 4-(Pyridin-4-ylmethoxy)benzene-1,2-diamine
- 4-(Pyridin-3-ylmethoxy)benzene-1,3-diamine
Uniqueness
4-(Pyridin-3-ylmethoxy)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the methoxy group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C12H13N3O/c13-11-4-3-10(6-12(11)14)16-8-9-2-1-5-15-7-9/h1-7H,8,13-14H2 |
InChI Key |
ACYDUVMGNIBNPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
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